molecular formula C20H23FN2O B11332933 4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11332933
M. Wt: 326.4 g/mol
InChI Key: IMFPSWGHUFEIHD-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic compound that belongs to the class of cathinones Cathinones are a group of stimulant compounds that are structurally related to amphetamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized from cyclic or acyclic precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced through fluorination reactions, which can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final step involves coupling the pyrrolidine ring with the fluoro-substituted benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidine derivatives.

Scientific Research Applications

4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to act as a stimulant by increasing the release of neurotransmitters like dopamine and norepinephrine. This leads to enhanced synaptic transmission and increased neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the fluoro group and the pyrrolidine ring enhances its stability and bioactivity compared to other cathinones.

Properties

Molecular Formula

C20H23FN2O

Molecular Weight

326.4 g/mol

IUPAC Name

4-fluoro-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C20H23FN2O/c1-15-4-6-16(7-5-15)19(23-12-2-3-13-23)14-22-20(24)17-8-10-18(21)11-9-17/h4-11,19H,2-3,12-14H2,1H3,(H,22,24)

InChI Key

IMFPSWGHUFEIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCCC3

Origin of Product

United States

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